molecular formula C12H9BrO2S B1268729 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde CAS No. 597545-05-6

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde

Cat. No. B1268729
M. Wt: 297.17 g/mol
InChI Key: DISPPBMPQGHDDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde has been explored through several methodologies. A notable approach involves the bromination of furan-2-carbaldehyde, which yields different brominated products under varying conditions. For instance, furan-2-carbaldehyde reacts with bromine in the presence of aluminium chloride to give 4-bromo-5-chloro-aldehyde as a main product, indicating the influence of solvent and conditions on the bromination pathway (Chadwick et al., 1973). Furthermore, the synthesis of 5-(4-bromophenyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones illustrates the compound's capacity to engage in complex reactions, expanding its utility in creating diverse organic molecules (Li Ying-jun, 2005).

Molecular Structure Analysis

The molecular structure of furan- and thiophene-based aldehydes, closely related to 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde, reveals intricate details about their chemical nature. These structures can be modified through reactions such as nitration, which replaces a bromine atom in the furan nucleus with a nitro group, showcasing the reactivity of the furan ring and its susceptibility to electrophilic substitution reactions (Tarasova & Gol'dfarb, 1965).

Chemical Reactions and Properties

Chemoselective protection and subsequent reactions of heteroaromatic aldehydes demonstrate the versatility of compounds within this family. For example, furan- and thiophene-2-carboxaldehydes can be transformed into N, N'-dimethylimidazolidines, illustrating a method for protecting the aldehyde group and highlighting the chemical reactivity specific to the furan ring (Carpenter & Chadwick, 1985).

Physical Properties Analysis

The physical properties of 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde and related compounds can be inferred from their synthesis and molecular structure analyses. Factors such as solubility, boiling point, and melting point are influenced by the presence of bromo- and methyl-thio groups, which can alter the compound's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, such as reactivity with various organic and inorganic reagents, stability under different conditions, and potential for further functionalization, are central to understanding 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde. Studies on bromination reactions and the preparation of derivatives highlight the compound's ability to undergo electrophilic substitution and its potential as a precursor for more complex organic syntheses (Chadwick et al., 1973; Li Ying-jun, 2005).

Scientific Research Applications

“4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde” is a chemical compound with the molecular formula C12 H9 Br O2 S . It is used as a building block in organic synthesis .

Application

This compound is used in the bromomethylation of thiols, a process that generates valuable synthetic intermediates . Bromomethyl sulfides, the products of this reaction, have been recognized for their superior electrophilicity .

Method of Application

The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts . The preparation of structurally diverse alpha-bromomethyl sulfides illustrates the chemotolerant applicability of this method .

Results

The bromomethylation of thiols using “4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde” has been shown to be efficient. For example, the derivatives (bromomethyl)(4-methylphenyl)sulfane and (bromomethyl)(4-chlorophenyl)sulfane were obtained in 87% and quantitative yields respectively .

properties

IUPAC Name

4-bromo-5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-8-2-4-10(5-3-8)16-12-11(13)6-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPPBMPQGHDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359258
Record name 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde

CAS RN

597545-05-6
Record name 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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